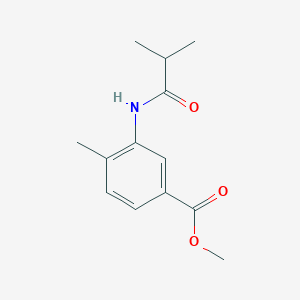![molecular formula C17H19N3O5S B4686961 N-(tert-butyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4686961.png)
N-(tert-butyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-(tert-butyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, commonly known as NB-4, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in regulating cellular signaling pathways. The compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been well characterized.
Applications De Recherche Scientifique
NB-4 has been widely used in scientific research for its ability to inhibit protein tyrosine phosphatases. It has been shown to be an effective inhibitor of several tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2. These enzymes play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of NB-4 involves its ability to bind to the active site of protein tyrosine phosphatases and inhibit their activity. The compound forms a covalent bond with the catalytic cysteine residue of the enzyme, which prevents the enzyme from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can result in altered cellular signaling pathways.
Biochemical and Physiological Effects:
NB-4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, NB-4 has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NB-4 in lab experiments is its potency as a protein tyrosine phosphatase inhibitor. The compound has been shown to be effective at inhibiting several tyrosine phosphatases at low concentrations. Additionally, NB-4 is stable under a wide range of experimental conditions and can be easily synthesized in large quantities.
One of the limitations of using NB-4 in lab experiments is its specificity as a tyrosine phosphatase inhibitor. The compound has been shown to inhibit several other enzymes, including serine/threonine phosphatases and cysteine proteases. Therefore, it is important to carefully design experiments to ensure that the observed effects are due to the inhibition of tyrosine phosphatases and not other enzymes.
Orientations Futures
There are several future directions for research involving NB-4. One area of research is the development of more specific inhibitors of protein tyrosine phosphatases. While NB-4 is a potent inhibitor of several tyrosine phosphatases, it also inhibits other enzymes, which can complicate the interpretation of experimental results. Developing more specific inhibitors could help to overcome this limitation.
Another area of research is the identification of novel targets for NB-4. While NB-4 has been shown to be effective at inhibiting several tyrosine phosphatases, there may be other targets that have not yet been identified. Identifying these targets could lead to the development of new therapeutic interventions for diseases such as cancer and diabetes.
In conclusion, NB-4 is a potent inhibitor of protein tyrosine phosphatases that has been extensively studied for its various biochemical and physiological effects. Its mechanism of action has been well characterized, and it has been shown to have several advantages and limitations for lab experiments. There are several future directions for research involving NB-4, including the development of more specific inhibitors and the identification of novel targets.
Propriétés
IUPAC Name |
N-tert-butyl-2-[(4-nitrophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-17(2,3)18-16(21)14-6-4-5-7-15(14)19-26(24,25)13-10-8-12(9-11-13)20(22)23/h4-11,19H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHQFFZLDQCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4686884.png)


![N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4686907.png)

![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4686923.png)
![9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B4686931.png)
![3-(4-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B4686936.png)


![1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine](/img/structure/B4686980.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4686994.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4687001.png)